2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
“2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1392803-66-5 . It has a molecular weight of 177.63 .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “this compound”, involves an efficient and modular approach. The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The key synthetic step in the preparation of 2-azabicyclo[2.1.1]hexane hydrochloride involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .Physical and Chemical Properties Analysis
This compound is a solid with a predicted boiling point of 275.7±23.0 °C and a predicted relative density (water=1) of 1.144±0.06 g/cm3 .Scientific Research Applications
Synthesis Techniques and Intermediates
One study focused on the synthesis of 2-azabicyclo[2.1.1]hexanes, highlighting a novel approach to creating these structures via 3-(chloromethyl)cyclobutanone and reductive cyclization, showcasing their potential as building blocks for more complex molecules (Stevens & Kimpe, 1996). Another research outlined the preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride in a batchwise manner, indicating its utility in generating significant quantities for further application (Liao et al., 2016).
Analogs and Derivatives Synthesis
Research into the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions has been documented, demonstrating the versatility of azabicyclo structures in synthesizing complex amino acid derivatives (Waldmann & Braun, 1991). Another study elaborated on the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, presenting 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids as novel restricted analogues (Avenoza et al., 2002).
Building Blocks for Complex Molecules
Studies have also been conducted on 2-azabicyclo[2.2.0]hexane-3,5-dione as a new building block for carbapenem nuclei, indicating the significance of azabicyclo structures in the development of antibiotics (Katagiri et al., 1985).
Safety and Hazards
Future Directions
The future directions for the research and development of “2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride” and similar compounds involve expanding the toolbox of available bicyclic structures . This includes focusing on new synthetic routes, implementing new methodologies, and new exit vectorization .
Properties
IUPAC Name |
2-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-8-4-5-2-7(8,3-5)6(9)10;/h5H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSYHWHMQPBJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1(C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228313-13-9 |
Source
|
Record name | 2-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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